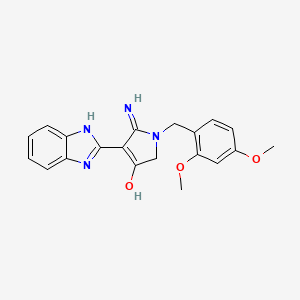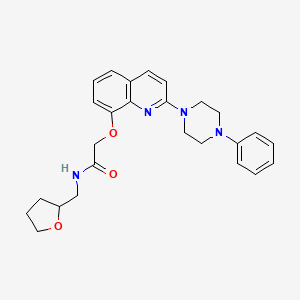
5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features a benzimidazole moiety, a pyrrolone ring, and a dimethoxybenzyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Construction of the pyrrolone ring: This step may involve cyclization reactions starting from appropriate precursors.
Introduction of the dimethoxybenzyl group: This can be done via alkylation reactions using 2,4-dimethoxybenzyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzimidazole ring.
Reduction: Reduction reactions could target the nitro groups if present or reduce double bonds within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride might be used.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides could be employed under various conditions (acidic, basic, or neutral).
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural features.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids, and the pathways involved would be specific to the biological context.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.
Pyrrolone derivatives: Compounds with a pyrrolone ring are often studied for their pharmacological properties.
Dimethoxybenzyl derivatives: These compounds are explored for their potential in medicinal chemistry.
Uniqueness
The uniqueness of “5-amino-4-(1H-benzimidazol-2-yl)-1-(2,4-dimethoxybenzyl)-1,2-dihydro-3H-pyrrol-3-one” lies in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity compared to other similar compounds.
Propiedades
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[(2,4-dimethoxyphenyl)methyl]-5-imino-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-26-13-8-7-12(17(9-13)27-2)10-24-11-16(25)18(19(24)21)20-22-14-5-3-4-6-15(14)23-20/h3-9,21,25H,10-11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFIOFBZTHRRQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3,4-dimethoxyphenyl)methyl]-3-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2610779.png)
![2-methyl-1-(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B2610782.png)
![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]ethanediamide](/img/structure/B2610783.png)
![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)


![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)



![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)


![4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2610800.png)
